Ling Zhi-8 Protein: A Technical Guide to its Mechanism of Action
Ling Zhi-8 Protein: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ling Zhi-8 (LZ-8), an immunomodulatory protein isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant scientific interest for its diverse biological activities. This technical guide provides an in-depth overview of the molecular mechanisms underlying LZ-8's immunomodulatory and anti-cancer effects. The information presented is intended to support further research and development of LZ-8 as a potential therapeutic agent.
Core Mechanisms of Action
Ling Zhi-8 exerts its effects through a complex interplay of signaling pathways, primarily impacting the immune system and cancer cell biology. Its mechanisms can be broadly categorized into immunomodulation and anti-tumor activities.
Immunomodulatory Effects
LZ-8 is a potent activator of various immune cells, including T cells and dendritic cells (DCs).[1][2] It demonstrates both mitogenic and immunosuppressive capabilities, depending on the context.[3] In vitro, it stimulates the proliferation of human peripheral blood lymphocytes in a monocyte-dependent manner.[1] This activation leads to the production of key cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[1] The induction of IL-2 is accompanied by an upregulation of the IL-2 receptor, further amplifying the T cell response.[1]
One of the key pathways initiated by LZ-8 in immune cells is the Toll-like receptor 4 (TLR4) signaling cascade.[2] Binding of LZ-8 to TLR4 on dendritic cells triggers their maturation, characterized by the enhanced surface expression of co-stimulatory molecules like CD80, CD86, and CD83, as well as HLA-DR.[2] This maturation process is crucial for the subsequent activation of naive T cells.[2] Downstream of TLR4, LZ-8 activates both the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the transcription of various pro-inflammatory and immunomodulatory genes.[2]
Furthermore, LZ-8 has been shown to promote the expansion of FOXP3+ regulatory T (Treg) cells through a CD45-mediated signaling pathway.[4] This induction of Tregs is dependent on CD18-mediated IL-2 production.[4]
Anti-Cancer Effects
In the context of oncology, LZ-8 exhibits anti-proliferative, pro-apoptotic, and anti-metastatic properties. It can induce cell cycle arrest and apoptosis in lung cancer cells by downregulating the expression of both wild-type and mutated Epidermal Growth Factor Receptor (EGFR) and inhibiting its downstream effectors, AKT and ERK1/2.[5]
A significant anti-cancer mechanism of LZ-8 involves the induction of ribosomal stress, leading to p53 activation. This pathway is initiated by the inhibition of precursor ribosomal RNA synthesis, which results in an increased binding of ribosomal protein S7 to MDM2. This interaction disrupts the MDM2-p53 binding, leading to p53 stabilization and the subsequent G1 arrest and inhibition of cell growth.
LZ-8 also demonstrates anti-metastatic activity by interfering with the epithelial-to-mesenchymal transition (EMT).[6] It disrupts focal adhesion kinase (FAK) function, which in turn leads to the downregulation of the transcription factor Slug.[6] This is achieved through the enhanced ubiquitination and proteasomal degradation of Slug, a process mediated by MDM2.[6] The reduction in Slug levels leads to increased E-cadherin expression, thereby suppressing cancer cell mobility.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of Ling Zhi-8.
Table 1: Immunomodulatory Effects of Ling Zhi-8
| Parameter | Cell Type | LZ-8 Concentration | Effect | Reference |
| Nitric Oxide Production | Murine Microglial BV-2 cells | 1-10 µg/mL | Up to 31% reduction (LPS-stimulated) | [7] |
| Prostaglandin E2 Production | Murine Microglial BV-2 cells | 1-10 µg/mL | Up to 39% reduction (LPS-stimulated) | [7] |
| Interleukin-6 Production | Murine Microglial BV-2 cells | 1-10 µg/mL | Up to 58% reduction (LPS-stimulated) | [7] |
| iNOS Expression | Murine Microglial BV-2 cells | 10 µg/mL | Up to 69% suppression (LPS-stimulated) | [7] |
| COX-2 Expression | Murine Microglial BV-2 cells | 10 µg/mL | Up to 37% suppression (LPS-stimulated) | [7] |
| Cytokine Production (IL-12 p40, IL-10, IL-23) | Human monocyte-derived DCs | Not specified | Enhanced production | [2] |
| Naïve T cell secretion (IFN-γ, IL-10) | Co-culture with LZ-8 treated DCs | Not specified | Increased secretion | [2] |
Table 2: Anti-Cancer Effects of Ling Zhi-8
| Parameter | Cell Line | LZ-8 Concentration | Effect | Reference |
| Cell Viability (CPT-11 induced toxicity) | IEC-6 | 10 µg/mL (pretreatment) | Improved cell viability from 64.0±3.2% to 78.4±7.1% | [8] |
| Claudin-1 mRNA expression (CPT-11 induced reduction) | IEC-6 | 10 µg/mL (pretreatment) | Increased expression from 0.53±0.11 to 1.20±0.16 (relative to control) | [9] |
| Claudin-1 protein expression (CPT-11 induced reduction) | IEC-6 | 10 µg/mL (pretreatment) | Increased expression from 0.50±0.08 to 0.75±0.06 (relative to control) | [9] |
Table 3: In Vivo Administration of Ling Zhi-8
| Animal Model | Dosage | Administration Route | Effect | Reference |
| Non-obese diabetic mice | 10.3-12.6 mg/kg body weight | Intraperitoneal (twice weekly) | Prevented insulitis and diabetes | [10] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by Ling Zhi-8.
References
- 1. Ling Zhi-8: a novel T cell mitogen induces cytokine production and upregulation of ICAM-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An immunomodulatory protein, Ling Zhi-8, induced activation and maturation of human monocyte-derived dendritic cells by the NF-kappaB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ling Zhi-8: studies of a new immunomodulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Use of Ganoderma lucidum and Coriolus versicolor Mushrooms to Enhance the Anticancer Efficacy of EGFR-Targeted Drugs in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ling Zhi-8 reduces lung cancer mobility and metastasis through disruption of focal adhesion and induction of MDM2-mediated Slug degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Ling Zhi-8, a fungal immunomodulatory protein in Ganoderma lucidum, alleviates CPT-11-induced intestinal injury via restoring claudin-1 expression | Aging [aging-us.com]
- 9. Ling Zhi-8, a fungal immunomodulatory protein in Ganoderma lucidum, alleviates CPT-11-induced intestinal injury via restoring claudin-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An immunomodulating protein, Ling Zhi-8 (LZ-8) prevents insulitis in non-obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
